2-Chloro-4-methylbenzenesulfonyl chloride
Overview
Description
2-Chloro-4-methylbenzenesulfonyl chloride is an organic compound with the chemical formula C7H6Cl2O2S. It appears as a colorless to light yellow crystal and is soluble in most organic solvents such as ether and chloroform, but slightly soluble in water . This compound is an important intermediate in organic synthesis, widely used in the preparation of various organic compounds, including drugs, dyes, and pesticides .
Mechanism of Action
Target of Action
2-Chloro-4-methylbenzenesulfonyl chloride is an organic compound
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C . It’s soluble in most organic solvents, such as ether and chloroform, and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylbenzenesulfonyl chloride can be synthesized by reacting 2-chloro-4-methylbenzenesulfonic acid with propionyl chloride, which produces the desired compound along with hydrogen chloride gas . Another method involves the chlorination of 4-methylbenzenesulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of toluene and chlorosulfonic acid to synthesize 4-methylbenzenesulfonyl chloride. This intermediate is then subjected to chlorination to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, particularly in the synthesis of other sulfonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium sulfite and sodium carbonate, which are used under controlled temperature conditions to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with sodium sulfite and sodium carbonate can yield sulfonamide derivatives .
Scientific Research Applications
2-Chloro-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
2-Chloro-4-methylbenzenesulfonic acid: Similar but contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
2-Chloro-4-methylbenzenesulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLSLOCDIEDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302374 | |
Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55311-94-9 | |
Record name | 55311-94-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.